GV-58

Overview

Description

GV-58 (CAS: 1402821-41-3) is a synthetic analog of (R)-roscovitine, optimized to act as a selective agonist of N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels (VGCCs) . It enhances presynaptic Ca²+ influx by prolonging channel open time, thereby increasing neurotransmitter release at neuromuscular junctions (NMJs) . With an EC50 of 7.21 µM (N-type) and 8.81 µM (P/Q-type), this compound demonstrates high potency for these channels while showing a 20-fold reduction in cyclin-dependent kinase (CDK) inhibition compared to its parent compound, (R)-roscovitine . This selectivity makes it a promising therapeutic candidate for neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS) and spinal muscular atrophy (SMA) .

Preparation Methods

GV-58 is synthesized through a series of chemical reactions starting from ®-roscovitine. The synthetic route involves modifications to enhance its calcium channel agonist activity while reducing its cyclin-dependent kinase antagonist effect. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

GV-58 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

-

Lambert-Eaton Myasthenic Syndrome (LEMS) :

- LEMS is an autoimmune disorder that leads to muscle weakness due to the destruction of calcium channels at the neuromuscular junction. GV-58 has been shown to significantly improve synaptic transmission in animal models of LEMS. In a study involving a passive transfer mouse model, this compound enhanced the strength of weakened neuromuscular synapses, demonstrating its potential as a therapeutic agent for LEMS .

-

Spinal Muscular Atrophy (SMA) :

- Research has indicated that this compound can improve neuromuscular function in SMA models. In experiments with SMNΔ7 mice, which exhibit severe neuromuscular deficits, this compound administration led to a 36% increase in grip strength following treatment. Additionally, when combined with a potassium channel blocker, it resulted in a 44% increase in synaptic vesicle release during stimulation .

-

General Neuromuscular Weakness :

- Beyond specific conditions like LEMS and SMA, this compound's ability to enhance calcium influx makes it a candidate for treating various forms of neuromuscular weakness. Its dual action as both a calcium channel agonist and a modifier of synaptic transmission positions it as a versatile therapeutic option .

Data Tables

The following table summarizes key findings from studies on this compound:

Case Study 1: Lambert-Eaton Myasthenic Syndrome

In an experimental setup using mice injected with serum from LEMS patients, this compound was administered to assess its effects on neuromuscular transmission. The results showed that this compound significantly increased presynaptic calcium entry, leading to improved muscle contraction and strength.

Case Study 2: Spinal Muscular Atrophy

In another study involving the SMNΔ7 mouse model for spinal muscular atrophy, this compound was tested for its efficacy in improving muscle function. The compound not only increased grip strength but also enhanced synaptic vesicle release during nerve stimulation, indicating its potential as a treatment strategy for SMA.

Mechanism of Action

GV-58 exerts its effects by binding to N-type and P/Q-type calcium channels, slowing their deactivation and increasing presynaptic calcium entry during activity. This leads to enhanced neurotransmitter release at synapses. This compound’s molecular targets are the calcium channels themselves, and it modulates their gating kinetics to prolong the open state of the channels .

Comparison with Similar Compounds

GV-58 vs. (R)-Roscovitine

| Parameter | This compound | (R)-Roscovitine |

|---|---|---|

| Primary Target | N/P/Q-type Ca²+ channels | CDKs (e.g., Cdk1, Cdk5) |

| Ca²+ Channel EC50 | 7.21 µM (N-type), 8.81 µM (P/Q-type) | ~20 µM (less selective) |

| CDK Inhibition (IC50) | >20-fold reduction vs. (R)-roscovitine | IC50 = 0.1–20 µM (ATP-dependent) |

| Therapeutic Utility | LEMS, SMA, synaptic dysfunction | Cancer (phase II trials), limited neuromuscular use |

| Key Advantage | Reduced off-target kinase effects | Dual CDK/Ca²+ channel modulation |

This compound was engineered to minimize CDK inhibition, which is a major limitation of (R)-roscovitine in chronic neuromuscular treatments . Preclinical studies show this compound improves synaptic transmission in LEMS and SMA models without significant kinase-related toxicity .

This compound vs. 3,4-Diaminopyridine (3,4-DAP)

| Parameter | This compound | 3,4-DAP |

|---|---|---|

| Mechanism | Ca²+ channel agonist (prolongs open state) | K⁺ channel blocker (broadens action potentials) |

| Synaptic Effect | ↑ Ca²+ influx per open channel | ↑ Action potential duration → more Ca²+ channels open |

| LEMS Efficacy | Doubles quantal content (ex vivo) | Increases quantal content by ~80% |

| Combination Effect | Synergistic with 3,4-DAP (supra-additive restoration of neurotransmitter release) | Complementary to this compound |

| Side Effects | Minimal reported | Dose-limiting CNS stimulation |

In LEMS mouse models, this compound alone restores neuromuscular transmission to ~50% of control levels, similar to 3,4-DAP. However, their combination fully normalizes neurotransmitter release, suggesting a synergistic mechanism . This compound enhances the probability of vesicle fusion per channel opening, while 3,4-DAP increases the number of open channels during depolarization .

This compound vs. ω-Conotoxin MVIID

| Parameter | This compound | ω-Conotoxin MVIID |

|---|---|---|

| Target | N/P/Q-type Ca²+ channel agonist | N/P/Q-type Ca²+ channel blocker |

| Effect on INa | Stimulates voltage-gated Na⁺ current (INa) | No direct effect on INa |

| Therapeutic Role | Pro-synaptic (enhances release) | Anti-nociceptive (pain management) |

| Specificity | No inhibition of L-type Ca²+ channels | Selective for N/P/Q-type channels |

This compound uniquely stimulates both Ca²+ and Na⁺ currents (INa) in GH3 pituitary cells, increasing peak and late INa amplitudes with EC50 values of 8.9 µM and 2.6 µM, respectively . This dual activity may enhance neuronal excitability, contrasting with ω-conotoxin MVIID’s purely inhibitory role .

This compound vs. 4-Aminopyridine (4-AP)

| Parameter | This compound | 4-Aminopyridine (4-AP) |

|---|---|---|

| Primary Target | Ca²+ channels (agonist) | Voltage-gated K⁺ channels (blocker) |

| Effect on IK(A) | Suppresses A-type K⁺ current (IK(A)) | Potent IK(A) inhibition |

| Neuromuscular Effect | ↑ Ca²+-dependent neurotransmitter release | ↑ Action potential duration |

| Clinical Use | Experimental (preclinical) | Approved for MS, LEMS |

This compound suppresses IK(A) in GH3 cells, reducing peak current amplitude by ~70% at 3 µM and accelerating inactivation kinetics . However, its primary therapeutic value lies in Ca²+ channel modulation, whereas 4-AP’s broader K⁺ channel effects limit its safety profile .

Research Findings and Therapeutic Potential

- LEMS and Synaptic Repair : this compound doubles quantal content at NMJs in LEMS mouse models, matching the efficacy of 1.5 µM 3,4-DAP. Combined use restores neurotransmitter release to 105% of control levels .

- SMA Applications : In SMNΔ7 mice, this compound improves neuromuscular transmission and muscle strength, with synergistic effects observed alongside 3,4-DAP .

Biological Activity

GV-58 is a novel compound recognized for its significant biological activity, particularly as a calcium channel agonist. This article delves into the mechanisms, effects, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Overview of this compound

This compound is a synthetic analog derived from (R)-roscovitine, which was originally identified as a cyclin-dependent kinase (Cdk) inhibitor. However, this compound exhibits a markedly reduced Cdk antagonist effect while enhancing its efficacy as a calcium (Ca²⁺) channel agonist. Specifically, it shows approximately three to four times greater potency as a Ca²⁺ channel agonist compared to its predecessor, along with four times higher efficacy in activating these channels .

This compound functions primarily by modifying the gating properties of voltage-gated calcium channels (VGCCs), particularly the N- and P/Q-type channels, which are crucial for neurotransmitter release at synapses. By slowing the deactivation of these channels, this compound increases presynaptic Ca²⁺ entry during neuronal activity. This action enhances neurotransmitter release at neuromuscular junctions, making it a potential therapeutic agent for conditions characterized by neuromuscular weakness, such as Lambert-Eaton Myasthenic Syndrome (LEMS) .

Electrophysiological Studies

Electrophysiological experiments have demonstrated that this compound can significantly increase transmitter release in neuromuscular junctions affected by LEMS. In passive transfer mouse models of LEMS, this compound application resulted in nearly doubling the transmitter release compared to controls . This effect is comparable to that achieved with 3,4-diaminopyridine (DAP), another drug used in LEMS treatment.

| Study | Effect on Transmitter Release | Comparison Drug | Effect |

|---|---|---|---|

| Fukunaga et al. (1983) | Increased by ~100% | DAP | Similar increase |

Case Studies

In recent studies utilizing the passive-transfer model of LEMS, this compound was tested alongside DAP. The combination therapy exhibited a supra-additive effect on neurotransmitter release, suggesting that these agents may work synergistically to enhance treatment outcomes for patients with LEMS .

Potential Applications

Given its mechanism and effects on Ca²⁺ channels, this compound holds promise for treating various neuromuscular disorders beyond LEMS. The compound's ability to enhance neurotransmitter release could be beneficial in conditions like myasthenia gravis and other syndromes characterized by impaired synaptic transmission.

Future Directions

Ongoing research is focused on further elucidating the structure-activity relationship of this compound and its analogs. New derivatives based on the this compound structure are being developed to optimize their pharmacological profiles and expand their therapeutic potential . Additionally, behavioral studies in animal models are necessary to correlate electrophysiological improvements with functional outcomes.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which GV-58 modulates calcium channels in neuromuscular transmission?

this compound acts as a selective agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.1 and CaV2.2). It prolongs the mean open time of these channels during depolarization, slowing their inactivation kinetics and increasing calcium influx. This enhances neurotransmitter release at neuromuscular junctions (NMJs), particularly in models of Lambert-Eaton myasthenic syndrome (LEMS) . Experimental validation involves patch-clamp electrophysiology to measure channel kinetics and synaptic vesicle release assays using microelectrode recordings of endplate potentials (EPPs) .

Q. How does this compound differ structurally and functionally from its parent compound, (R)-roscovitine?

this compound is a synthetic analog of (R)-roscovitine but has been optimized to reduce cyclin-dependent kinase (CDK) inhibitory activity by 20-fold while retaining calcium channel agonist properties. Structural modifications focus on preserving the purine scaffold while altering substituents to minimize off-target kinase interactions. Functional validation includes comparative studies using CDK inhibition assays and calcium flux measurements in HEK293 cells expressing CaV2 channels .

Q. What experimental models are commonly used to study this compound's effects on synaptic transmission?

Key models include:

- Passive transfer mouse models of LEMS : this compound is tested alongside LEMS patient sera to assess rescue of EPP amplitudes .

- In vitro NMJ preparations : Mouse diaphragm or cultured neurons are used to quantify neurotransmitter release via electrophysiology .

- Heterologous expression systems : HEK293 cells transfected with CaV2 channels enable precise kinetic studies of this compound’s effects .

Advanced Research Questions

Q. How can researchers resolve contradictory findings about this compound's dual effects on Na+ and Ca2+ channels?

Evidence shows this compound inhibits voltage-gated Na+ currents at higher concentrations (1–3 μM) while activating CaV2 channels. To address this contradiction:

- Dose-response profiling : Use lower this compound concentrations (≤1 μM) to isolate CaV2 effects .

- Channel-specific inhibitors : Apply tetrodotoxin (TTX) to block Na+ channels and isolate calcium current contributions .

- Kinetic modeling : Compare time constants of current decay to distinguish overlapping channel effects .

Q. What methodologies optimize the synergistic use of this compound with 3,4-DAP in LEMS treatment?

this compound and 3,4-DAP act synergistically: 3,4-DAP broadens action potentials to increase CaV2 opening probability, while this compound extends channel open time. To test synergy:

- Combination index analysis : Use the Chou-Talalay method to quantify dose reduction and efficacy enhancement in mouse LEMS models .

- In vivo behavior assays : Monitor grip strength or rotarod performance in mice to correlate physiological recovery with EPP measurements .

- Safety profiling : Assess cardiac and CNS side effects by screening for off-target L-type CaV1.3 activity, which this compound lacks .

Q. What are the limitations of current this compound preclinical studies, and how can they be addressed?

- Behavioral variability in LEMS models : Differences in patient-derived sera used for passive transfer may reduce consistency. Standardize sera batches and validate NMJ dysfunction before behavioral testing .

- Off-target kinase activity : Although CDK inhibition is reduced, screen for residual kinase interactions using kinome-wide profiling .

- Long-term stability : this compound degrades in solution at -20°C within one month. Use lyophilized powder stored at -80°C and validate potency before experiments .

Q. Key Methodological Recommendations

- Electrophysiology : Use low-noise amplifiers and temperature-controlled chambers (32–37°C) to stabilize channel kinetics .

- Animal models : Pre-screen LEMS sera for autoantibody titers to ensure consistent NMJ impairment .

- Data analysis : Apply Boltzmann equations to model this compound’s voltage-dependent effects on channel gating .

Properties

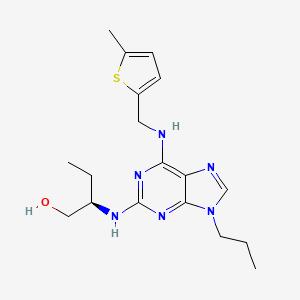

IUPAC Name |

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTXJOUVBMUSGY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.